Boc-NH-PEG1-CH2COOH

PROTAC Linker PEGylation Chemical Synthesis

Inconsistent linker length or protecting group choice compromises PROTAC ternary complex formation and degradation efficiency. Boc-NH-PEG1-CH2COOH eliminates this variability with a precisely defined PEG1 spacer and acid-labile Boc protection. - Single ethylene glycol unit provides optimal hydrophilicity-to-compactness ratio, enhancing cell permeability over longer PEG analogs. - Boc group enables orthogonal deprotection (TFA/DCM) without affecting base-labile Fmoc groups, critical for multi-domain bioconjugate assembly. - ≥98% purity and -20°C long-term storage ensure batch-to-batch reproducibility for QSAR, SPPS workflows, and in vivo PK studies.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 142929-49-5
Cat. No. B1682941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG1-CH2COOH
CAS142929-49-5
Synonymst-Boc-N-amido-PEG1-CH2CO2H
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCC(=O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
InChIKeyUPBQMAHYLWJGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-NH-PEG1-CH2COOH: PROTAC & Bioconjugation Linker


2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid (CAS 142929-49-5), also known as Boc-NH-PEG1-CH2COOH or Boc-5-amino-3-oxapentanoic acid, is a heterobifunctional polyethylene glycol (PEG) derivative . It contains a single ethylene glycol unit (PEG1) with a tert-butoxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid group at the other . This compound is widely classified as a PEG-based PROTAC linker and serves as a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates [1]. Its purity is commonly specified at ≥98%, and it is stored at -20°C .

Generic Substitution Risks for Boc-NH-PEG1-CH2COOH


While many Boc-protected PEG linkers exist, direct substitution of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid with alternatives can compromise synthetic outcomes due to differences in spacer length, solubility, and protecting group chemistry. The single ethylene glycol unit (PEG1) provides a specific balance between hydrophilicity and molecular compactness that is not directly interchangeable with longer PEG chains (e.g., PEG2 or PEG3) or different protecting groups (e.g., Fmoc). Even subtle changes in linker length can alter PROTAC ternary complex formation and degradation efficiency . The Boc protecting group offers distinct advantages in acid-labile deprotection strategies compared to the base-labile Fmoc group, enabling orthogonal synthetic pathways . The specific properties of this compound, including its purity profile and storage requirements, are critical for reproducible synthesis in advanced drug discovery applications.

Boc-NH-PEG1-CH2COOH vs. Analog Linkers


Purity: Boc-PEG1 vs. Boc-PEG2 vs. Boc-PEG3

2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid is commercially available with a minimum purity of ≥98% from multiple suppliers . In contrast, the direct PEG2 analog (Boc-NH-PEG2-CH2COOH, CAS 108466-89-3) typically exhibits a wider purity range of 95-99% across vendors . The PEG3 analog (Boc-NH-PEG3-CH2COOH, CAS 462100-06-7) shows similar purity specifications (≥95-98%) but has a significantly higher molecular weight (307.34 g/mol) . This high-purity specification for the PEG1 linker ensures batch-to-batch consistency critical for reproducible PROTAC synthesis.

PROTAC Linker PEGylation Chemical Synthesis

Boc vs. Fmoc Deprotection Orthogonality

The Boc protecting group in 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid is cleaved under acidic conditions (e.g., TFA or HCl), whereas the Fmoc group in the direct analog Fmoc-NH-PEG1-CH2COOH (CAS 260367-12-2) requires basic conditions (e.g., piperidine) for deprotection . This orthogonal stability enables selective deprotection in multi-step syntheses. Quantitatively, the Boc group exhibits a half-life of approximately 5-30 minutes in TFA/DCM mixtures, depending on concentration [1].

Orthogonal Protection PROTAC Synthesis Solid-Phase Synthesis

Molecular Weight & Solubility: PEG1 vs. Longer Linkers

2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid has a molecular weight of 219.23 g/mol . In comparison, the PEG2 analog (Boc-NH-PEG2-CH2COOH) has a molecular weight of 263.29 g/mol, representing a 20% increase . The PEG3 analog is 307.34 g/mol, a 40% increase . The smaller size of the PEG1 linker can enhance membrane permeability and reduce steric hindrance in certain PROTAC designs. While quantitative solubility data for the target compound is limited, PEG1-based linkers generally exhibit high aqueous solubility due to the hydrophilic ethylene glycol unit .

Solubility PEGylation Linker Design

Storage & Stability: Boc-PEG1 vs. Fmoc-PEG1

The recommended storage condition for 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid is -20°C . In contrast, the Fmoc-protected analog Fmoc-NH-PEG1-CH2COOH is stored at -20°C or 0-4°C depending on the vendor . Both compounds require protection from moisture and light. The Boc-protected linker is generally stable under standard laboratory conditions but sensitive to strong acids . No significant difference in long-term stability has been quantified, but the Boc group offers greater stability to basic conditions compared to Fmoc.

Stability Storage Linker Handling

PROTAC Synthesis Patent Evidence

2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid has been explicitly disclosed as a linker component in multiple patent applications for PROTAC development, including WO2021201577A1 (HMG-CoA reductase degradation inducing compound) and WO2021194320A1 (pyrazolo quinazoline derivatives inducing PLK1 degradation) . While specific comparative degradation efficiency data for the linker itself is not provided in the patent abstracts, its inclusion in these filings demonstrates its established utility in creating functional PROTAC molecules.

PROTAC Targeted Protein Degradation Linker

Physicochemical Properties: Boiling Point & Density

2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid exhibits a predicted boiling point of 391.2±22.0 °C at 760 mmHg and a density of 1.151±0.06 g/cm³ . In comparison, the Fmoc-PEG1-acid analog has a melting point range of 83-89°C, reflecting its solid-state nature at room temperature . The Boc-PEG1-acid is typically a colorless to light yellow solid at room temperature. These physicochemical differences can influence handling, purification, and formulation strategies.

Physicochemical Boiling Point Density

Boc-NH-PEG1-CH2COOH: Optimal Application Scenarios


High-Purity PROTAC Linker Synthesis

When synthesizing PROTACs that demand a short, hydrophilic PEG1 spacer with a Boc-protected amine, 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid is the preferred choice. Its ≥98% purity specification ensures minimal impurities that could interfere with ternary complex formation. The 219.23 g/mol molecular weight provides a compact linker that may enhance cell permeability compared to longer PEG analogs. This compound is explicitly cited in patent applications for PROTAC development , validating its utility in advanced drug discovery.

Orthogonal Protection in Bioconjugation

In synthetic routes requiring sequential deprotection steps, the acid-labile Boc group of this compound enables orthogonal protection relative to base-labile Fmoc-protected building blocks . The Boc group can be quantitatively removed under mild acidic conditions (e.g., TFA/DCM) without affecting Fmoc or other base-sensitive groups. This orthogonality is critical for constructing complex bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs with multiple functional domains.

SPPS with Reduced Steric Hindrance

The ethoxy linker in 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid reduces steric hindrance during solid-phase peptide synthesis (SPPS) compared to bulkier linkers . This facilitates efficient coupling reactions between amino acids and improves overall yield. The compound's moderate solubility in organic solvents and defined molecular weight (219.23 g/mol) make it suitable for automated SPPS workflows.

High-Purity Research Applications

For studies where reproducibility is paramount—such as quantitative structure-activity relationship (QSAR) analysis or in vivo pharmacokinetic studies—the high purity (≥98%) and defined physicochemical properties of this compound minimize variability. Its storage at -20°C ensures long-term stability, reducing the risk of degradation products that could confound experimental results.

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